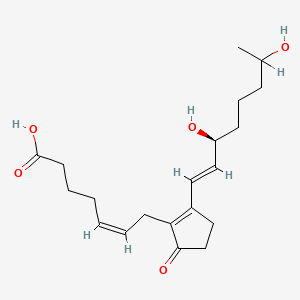

19-Hydroxy-pgb2

Description

Contextualization within Eicosanoid and Prostaglandin (B15479496) Biology

19-Hydroxyprostaglandin B2 (19-OH PGB2) is a member of the eicosanoid family, a group of signaling molecules derived from the oxidation of 20-carbon fatty acids. wikipedia.org Eicosanoids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, are crucial mediators in a wide array of physiological and pathological processes. slideshare.netauburn.edu They are not stored pre-formed in cells but are synthesized on demand in response to various stimuli. researchgate.net

Prostaglandins, a subclass of eicosanoids, are characterized by a five-membered ring structure. auburn.edu They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, leading to the formation of an unstable intermediate, prostaglandin H2 (PGH2). wikipedia.orgauburn.edu PGH2 is then converted by specific synthases into various prostaglandins, including PGE2, PGD2, and PGF2α. auburn.edumdpi.com

Prostaglandin B2 (PGB2) is a non-enzymatic dehydration product that can be formed from prostaglandin E2 (PGE2) or prostaglandin A2 (PGA2) under basic conditions. lipidbank.jpcaymanchem.com 19-Hydroxy-PGB2 is a hydroxylated derivative of PGB2, meaning it has an additional hydroxyl (-OH) group at the 19th carbon position. ebi.ac.uk This structural modification distinguishes it from other prostaglandins and influences its chemical properties and biological relevance.

The general structure of prostaglandins consists of a 20-carbon skeleton with a cyclopentane (B165970) ring. auburn.edu The different series of prostaglandins (e.g., PGA, PGB, PGE) are distinguished by the functional groups on this ring. The subscript '2' in PGB2 indicates the presence of two double bonds in the side chains. auburn.edu

Historical Perspectives of this compound Identification and Early Research

The discovery of prostaglandins dates back to the 1930s when Ulf von Euler identified a substance in human semen and sheep vesicular glands that could lower blood pressure and contract intestinal and uterine muscle. auburn.edu He named this substance "prostaglandin," believing it originated from the prostate gland. auburn.edu It is now known that nearly all mammalian tissues can synthesize these compounds. auburn.edu

This compound, along with other 19-hydroxyprostaglandins, was identified in significant amounts in human seminal plasma. lipidbank.jp Early research suggested that 19-OH PGB2 is likely a degradation product of 19-hydroxyprostaglandin E2 (19-OH PGE2). lipidbank.jp Base treatment of human seminal plasma extracts was found to convert the 19-hydroxy PGE compounds into their corresponding PGB counterparts, which possess strong ultraviolet (UV) chromophores. glpbio.com This property was utilized to develop a UV-based analytical method for quantifying PGEs. glpbio.com

In early studies, 19-OH PGB2 was also investigated for its potential biological activities. For instance, it was found to cause relaxation of uterine myometrium. lipidbank.jp Furthermore, due to its chemical stability and strong UV absorbance at 278 nm, it was proposed and has been used as an internal standard for the extraction and high-performance liquid chromatography (HPLC) analysis of other lipid mediators, such as lipoxygenase products. glpbio.comnih.govscbt.com This application is crucial for ensuring the accuracy of measurements of more polar and less stable compounds in biological samples. nih.gov

Current Research Significance and Open Questions Pertaining to this compound

The current research interest in 19-OH PGB2 is multifaceted. While it is considered a metabolite of the more abundant 19-OH PGEs, its own biological activities and potential roles are still under investigation. One of the primary areas of its application remains in analytical biochemistry as a reliable internal standard. nih.govaai.org The use of 19-OH PGB2 in combination with PGB2 as internal standards provides a dependable method to assess the recovery of polar analytes during complex extraction procedures from biological matrices. nih.gov

Despite its initial characterization, several questions about 19-OH PGB2 remain open. A key question is whether it is merely a metabolic byproduct or if it possesses unique signaling functions in its own right. While some biological effects like uterine relaxation have been noted, a comprehensive understanding of its receptor interactions and downstream signaling pathways is lacking. lipidbank.jp Further research is needed to determine if it interacts with known prostanoid receptors or has its own specific targets.

Structure

3D Structure

Properties

CAS No. |

67392-20-5 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(Z)-7-[2-[(E,3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/b4-2-,13-11+/t15?,17-/m0/s1 |

InChI Key |

PPYRMVKHPFIXEU-BAKUXOMWSA-N |

SMILES |

CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O)O |

Isomeric SMILES |

CC(CCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O)O |

Synonyms |

19-hydroxy-PGB2 19-hydroxyprostaglandin B2 19-hydroxyprostaglandin B2, (5Z,13E,15S,19S)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymatic Derivation of 19 Hydroxy Pgb2

Identification of Precursor Molecules

The biosynthetic pathway of 19-Hydroxy-PGB2 originates from arachidonic acid and proceeds through a critical hydroxylated intermediate, 19-Hydroxy-PGE2.

19-Hydroxy-PGE2 is the direct precursor to this compound. Research has established that this compound is formed from the degradation and dehydration of 19-Hydroxy-PGE2. nih.govlipidbank.jp This conversion is a key step in its formation, particularly noted in human seminal plasma where 19-Hydroxy-PGE2 is found in significant quantities. lipidbank.jphmdb.ca The process can be catalyzed by base, facilitating the dehydration of its precursor. nih.gov

The entire biosynthetic route is fundamentally linked to the metabolism of arachidonic acid, a 20-carbon polyunsaturated fatty acid. wikipedia.org The general pathway of eicosanoid synthesis begins with the release of arachidonic acid from the cell membrane. mdpi.com This acid is then converted by cyclooxygenase (COX) enzymes into the unstable endoperoxide intermediate, Prostaglandin (B15479496) H2 (PGH2). d-nb.infomdpi.com The precursor to this compound, namely 19-Hydroxy-PGE2, is derived from the subsequent metabolism of this PGH2 intermediate. nih.govdiva-portal.org

Table 1: Precursor Molecules in this compound Biosynthesis

| Precursor Molecule | Role in Pathway | Starting Material |

|---|---|---|

| Arachidonic Acid | The foundational C20 polyunsaturated fatty acid for prostaglandin synthesis. wikipedia.orgmdpi.com | Dietary Linoleic Acid |

| Prostaglandin H2 (PGH2) | An unstable endoperoxide intermediate formed from arachidonic acid by COX enzymes. d-nb.info | Arachidonic Acid |

| 19-Hydroxy-PGE2 | The direct, hydroxylated precursor that undergoes dehydration and isomerization to form this compound. nih.govlipidbank.jp | Prostaglandin H2 (PGH2) |

Role of 19-Hydroxy-PGE2 as a Biosynthetic Intermediate

Enzymatic Pathways and Catalytic Mechanisms Leading to this compound Formation

The synthesis involves specific hydroxylation followed by non-enzymatic or catalyzed chemical rearrangements.

The introduction of the hydroxyl group at the 19th carbon is a critical step catalyzed by a specific cytochrome P450 enzyme. Research has identified CYP4F8, a P450 enzyme expressed in human seminal vesicles, as the catalyst for this reaction. nih.govdiva-portal.org CYP4F8 hydroxylates the endoperoxide PGH2 to form 19(R)-OH-PGH2. nih.gov This hydroxylated intermediate is then isomerized by PGE synthase to produce 19-Hydroxy-PGE2. diva-portal.org This two-step mechanism, hydroxylation followed by isomerization, is the established pathway for the formation of the direct precursor. diva-portal.org

Table 2: Key Enzymes in the Biosynthetic Pathway

| Enzyme | Family/Type | Substrate | Product | Role |

|---|---|---|---|---|

| Cyclooxygenase (COX) | Dioxygenase | Arachidonic Acid | Prostaglandin H2 (PGH2) | Initiates the prostaglandin synthesis pathway. d-nb.info |

| CYP4F8 | Cytochrome P450 | Prostaglandin H2 (PGH2) | 19(R)-OH-PGH2 | Catalyzes the specific 19-hydroxylation. nih.govdiva-portal.org |

| PGE Synthase | Isomerase | 19(R)-OH-PGH2 | 19-Hydroxy-PGE2 | Isomerizes the hydroxylated endoperoxide. diva-portal.org |

| Dehydrases/Isomerases | - | 19-Hydroxy-PGE2 | This compound | Catalyze the final conversion steps, which can also occur non-enzymatically. lipidbank.jp |

The final conversion of 19-Hydroxy-PGE2 to this compound mirrors the known chemical transformations of other E-series prostaglandins (B1171923). acs.org This process involves a dehydration step, followed by isomerization. acs.orgbio-rad.com

Dehydration: 19-Hydroxy-PGE2 first undergoes dehydration (loss of a water molecule) to form an intermediate, 19-Hydroxy-PGA2. This reaction can be catalyzed by acid or base. nih.govacs.org

Isomerization: The 19-Hydroxy-PGA2 intermediate is then isomerized to 19-Hydroxy-PGC2, which subsequently undergoes a final isomerization to the more chemically stable this compound. lipidbank.jpacs.org

These reactions can occur non-enzymatically in alkaline conditions. lipidbank.jp However, human serum has been found to contain enzymes, including a dehydrase and isomerases, that can facilitate this transformation cascade from PGE2 to PGB2. lipidbank.jp Furthermore, the protein albumin can sequester prostaglandins and create a microenvironment that promotes these dehydration and isomerization reactions. nih.gov

Table 3: Chemical Transformations in the Final Synthesis Step

| Process | Reactant | Intermediate(s) | Product | Catalysis |

|---|---|---|---|---|

| Dehydration & Isomerization | 19-Hydroxy-PGE2 | 19-Hydroxy-PGA2, 19-Hydroxy-PGC2 | This compound | Can be base-catalyzed, acid-catalyzed, or occur non-enzymatically. nih.govlipidbank.jpacs.org Specific enzymes may also be involved. lipidbank.jp |

Involvement of Specific Hydroxylases (e.g., P450 enzymes)

Metabolic Fate and Downstream Processing of this compound

Once formed, this compound is noted for its excellent chemical stability. nih.gov It is often considered a final degradation product of the PGE2 metabolic pathway rather than an intermediate for further downstream reactions. lipidbank.jp The scientific literature primarily focuses on its biosynthesis and its use as a stable internal standard for analytical chemistry, such as in high-performance liquid chromatography (HPLC) to assess the recovery of other arachidonic acid metabolites. nih.govnih.gov There is limited specific information available regarding the subsequent metabolic breakdown or excretion pathways for this compound itself. In general, prostaglandin metabolism can involve oxidation of the C-15 hydroxyl group and reduction of the C-13,14 double bond, but whether this compound undergoes such transformations has not been extensively documented.

Identification of Potential Metabolites

Current scientific literature does not provide significant evidence for the further metabolism of this compound into subsequent downstream metabolites. It is largely considered a stable end-product of the PGE2 metabolic pathway, especially within human seminal plasma where it is prominently found. bioscientifica.com While it has been identified in metabolomic studies of various organisms, such as Drosophila suzukii, these findings list it as a detected compound rather than detailing its catabolic pathway. nih.gov The primary focus of research has been on its formation from precursors like 19-hydroxy-PGE2.

Enzymatic Inactivation and Degradation Research

Consistent with the lack of identified metabolites, there is limited research on specific enzymatic pathways for the inactivation and degradation of this compound. The compound is noted for its excellent chemical stability, a characteristic enhanced by its conjugated dienone structure. glpbio.com

The major enzyme responsible for the degradation of many primary prostaglandins, such as PGE2, is 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH). nih.gov This enzyme oxidizes the hydroxyl group at the C-15 position, which is a critical step for prostaglandin inactivation. However, studies have not documented the action of 15-OH-PGDH on this compound. Research indicates that the impact of the 19-hydroxyl group on the susceptibility of PGB analogs to enzymatic degradation is an area that requires further investigation. Related compounds like Prostaglandin B1 (PGB1) have been described as more inert compared to other prostaglandin series, suggesting that the PGB structure itself may confer resistance to certain inactivation pathways. pnas.org

Molecular Mechanisms of Action of 19 Hydroxy Pgb2

Receptor Interaction and Ligand Binding Dynamics

The biological activity of 19-Hydroxy-PGB2 is initiated through its interaction with specific cell surface receptors. The nature of this binding, including affinity and specificity, dictates the compound's functional effects. The process involves a ligand fitting into a receptor's binding site, which can be a precise fit or involve conformational changes in the protein. researchgate.net

Identification of Putative Prostanoid Receptor Targets (e.g., EP Receptors)

Prostaglandins (B1171923) exert their effects by binding to a subfamily of cell surface seven-transmembrane receptors known as prostanoid receptors. medchemexpress.com These G-protein-coupled receptors (GPCRs) are classified into five main types based on their sensitivity to the five primary naturally occurring prostanoids: DP, EP, FP, IP, and TP receptors. sigmaaldrich.com

For compounds structurally similar to this compound, such as 19R-hydroxy-PGA2, the primary mechanism of action involves interaction with specific prostaglandin (B15479496) receptors, particularly the EP receptors. The EP receptor group is further subdivided into four subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. sigmaaldrich.comnih.gov Given the structural similarities, the EP receptors are considered significant putative targets for this compound. Further research into the impact of the 19R-hydroxyl group on PGB2 analogs is warranted to fully understand its receptor affinity and biological role.

Characterization of Receptor Binding Affinity and Specificity

Receptor binding affinity describes the strength of the interaction between a ligand and its receptor, while specificity refers to the ligand's ability to bind to a particular type of receptor over others. drugdesign.orgfrontiersin.org Prostanoid receptors typically show high ligand binding specificity, often with a much higher preference for their primary ligand. nih.gov

While specific binding affinity data (such as Ki values) for this compound are not extensively detailed in current literature, studies on analogous compounds provide insight. For instance, the presence of a hydroxyl group at the C-19 position has been shown to significantly impact binding affinity in other molecular structures. uregina.ca The EP3 receptor is noted for having a broad binding profile for various prostaglandins, while EP2 and EP4 receptors show similar binding profiles to each other. nih.gov The specificity of this compound would depend on how its unique structure interacts with the binding pockets of the various prostanoid receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of Various Prostanoids at Mouse Receptors This table provides context on prostanoid receptor binding affinities. Data for this compound is not specified in the source.

| Compound | EP1 | EP2 | EP3 | EP4 | FP |

|---|---|---|---|---|---|

| PGE₂ | 14-36 | Yes | 0.6-3.7 | Yes | - |

| PGF₂α | - | - | - | - | 3-4 |

| Sulprostone | 14-36 | - | 0.6-3.7 | - | - |

| Iloprost | 14-36 | - | - | - | - |

| Fluprostenol | - | - | - | - | 3-4 |

Source: nih.gov

Agonistic or Antagonistic Receptor Modulatory Activities

Upon binding to a receptor, a ligand can act as an agonist, which activates the receptor to produce a biological response, or an antagonist, which blocks the receptor and prevents an agonist from binding. sigmaaldrich.comdomaintherapeutics.ca Agonists can be full, partial, or inverse, depending on the magnitude of the response they elicit compared to the natural ligand. sigmaaldrich.com

The related compound 19R-hydroxy-PGA2 is known to act as an EP2 receptor agonist, binding selectively to activate cAMP pathways. This suggests that this compound may also possess agonistic properties at certain prostanoid receptors. However, the specific modulatory activity—whether agonistic or antagonistic—at each of the different EP receptor subtypes and other prostanoid receptors would need to be determined through specific functional assays. Prostaglandins can exhibit both agonistic and antagonistic interactions depending on the tissue and receptor context.

Non-Prostanoid Receptor Interactions (e.g., Nur77)

Beyond the classical prostanoid receptors, some prostaglandins and their signaling pathways have been linked to other types of receptors and transcription factors. One such example is the nuclear orphan receptor Nur77 (also known as NGFI-B). Research has shown that prostaglandin F(2)alpha (PGF(2)alpha) can rapidly induce the expression of the Nur77 gene in the corpus luteum. nih.gov This induction is a critical step that leads to the transcriptional activation of other enzymes. nih.gov

This established connection between PGF(2)alpha signaling and Nur77 suggests a potential, though currently unconfirmed, avenue for non-prostanoid receptor interaction for this compound. nih.gov Future studies would be required to investigate whether this compound or its downstream signaling molecules can directly or indirectly interact with or modulate the activity of Nur77 or other nuclear receptors.

Intracellular Signaling Cascade Elucidation

The binding of this compound to its target receptor initiates a series of intracellular events known as a signaling cascade. This process amplifies the initial signal and leads to a specific cellular response.

Activation of G-Protein Coupled Receptor (GPCR) Pathways

Prostanoid receptors, the putative targets for this compound, are members of the large G-protein-coupled receptor (GPCR) superfamily. wikipedia.orgnih.gov GPCRs are integral membrane proteins that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.orgnih.gov

Upon an agonist binding to a prostanoid receptor, the receptor undergoes a conformational change. This change promotes its association with a heterotrimeric G protein on the cytoplasmic side of the membrane. nih.gov This interaction leads to the G protein exchanging GDP for GTP, causing its dissociation into an α subunit and a βγ complex, both of which can modulate the activity of downstream effector proteins. nih.gov

Prostanoid-induced effects are primarily mediated through the modulation of two main signaling pathways:

Adenylyl Cyclase/cAMP Pathway: Receptors like EP2 and EP4 couple to the stimulatory G-protein (Gαs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. sigmaaldrich.comfrontiersin.org

Phospholipase C/Inositol (B14025) Phospholipid Pathway: Receptors such as EP1, FP, and TP couple to the G-protein Gαq, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two other second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comnih.gov

The specific pathway activated by this compound would depend on which receptor subtype it binds to and its modulatory effect (agonistic or antagonistic).

Modulation of Second Messenger Systems (e.g., cAMP, Ca2+)

Prostaglandins typically initiate their effects by binding to specific G-protein-coupled receptors (GPCRs) on the cell surface. This interaction triggers a cascade of intracellular events, leading to changes in the concentration of second messengers like cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+). mdpi.com These small molecules then propagate the signal within the cell, leading to a physiological response. libretexts.orgarizona.edu

While direct studies on this compound are not abundant, the actions of related prostaglandins offer significant insight. For instance, 19R-hydroxy-PGA2, a structurally similar compound, is known to be a selective agonist for the EP2 receptor. Activation of EP2 receptors is directly linked to the stimulation of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. massey.ac.nz This suggests that this compound may also elevate intracellular cAMP levels.

Furthermore, the broader family of prostaglandins exhibits diverse effects on second messenger systems. Prostaglandin E2 (PGE2), for example, can either increase or decrease cAMP levels depending on the receptor subtype it binds to. massey.ac.nz It can also mobilize intracellular calcium stores through its interaction with EP1 and EP3 receptors, which activate the phospholipase C pathway. libretexts.orgresearch-solution.com Given this precedent within the prostaglandin family, it is plausible that this compound also influences intracellular calcium concentrations, potentially through similar receptor-mediated mechanisms.

Table 1: Postulated Effects of this compound on Second Messenger Systems (Inferred from Related Compounds)

| Second Messenger | Postulated Effect of this compound | Inferred Mechanism (based on related prostaglandins) |

| cAMP | Increase | Activation of adenylyl cyclase via Gs-coupled receptors (e.g., EP2). massey.ac.nz |

| Ca2+ | Increase | Activation of phospholipase C and subsequent release from intracellular stores via Gq-coupled receptors (e.g., EP1). libretexts.orgresearch-solution.com |

Effects on Protein Kinase Activity and Phosphorylation Events

The modulation of second messengers by this compound is expected to have direct consequences on the activity of various protein kinases. Protein kinases are enzymes that regulate the function of other proteins by adding phosphate (B84403) groups to them, a process known as phosphorylation. elifesciences.org This post-translational modification can alter a protein's activity, localization, or stability. elifesciences.org

The primary downstream effector of cAMP is Protein Kinase A (PKA) , also known as cAMP-dependent protein kinase. wikipedia.org An increase in intracellular cAMP leads to the activation of PKA, which then phosphorylates a multitude of target proteins on serine and threonine residues. wikipedia.org Therefore, if this compound elevates cAMP levels, it would consequently be expected to stimulate PKA activity.

Conversely, an increase in intracellular Ca2+ levels, often in conjunction with the second messenger diacylglycerol (DAG), is a key activator of Protein Kinase C (PKC) . wikipedia.orgnih.gov PKC is a family of serine/threonine kinases involved in a wide array of cellular processes. wikipedia.orgmedchemexpress.com Thus, any effect of this compound on calcium signaling would likely translate to a modulation of PKC activity.

Table 2: Predicted Influence of this compound on Protein Kinase Activity

| Protein Kinase | Predicted Effect of this compound | Upstream Second Messenger |

| Protein Kinase A (PKA) | Activation | cAMP wikipedia.org |

| Protein Kinase C (PKC) | Activation | Ca2+, Diacylglycerol (DAG) wikipedia.orgnih.gov |

The phosphorylation events triggered by these kinases are central to the cellular response to prostaglandins. These can include the activation or inhibition of enzymes, changes in ion channel conductivity, and alterations in the activity of transcription factors. nih.gov

Influence on Gene Expression and Transcriptional Regulation

The signaling cascades initiated by this compound are ultimately likely to culminate in changes in gene expression. Gene expression is the process by which the information encoded in a gene is used to synthesize a functional product, such as a protein. wikipedia.orgwikipedia.org By influencing the activity of transcription factors, proteins that bind to specific DNA sequences to control the rate of transcription, prostaglandins can modulate which genes are turned on or off. ebi.ac.uk

Research on the related compound 19R-hydroxy-PGA2 has indicated that it can modulate inflammatory responses by influencing the activity of the transcription factor Nur77. Nur77 is known to play a role in regulating the expression of pro-inflammatory genes. This suggests a potential mechanism by which this compound could exert anti-inflammatory effects through the transcriptional regulation of key inflammatory mediators.

Furthermore, the activation of PKA and PKC can lead to the phosphorylation and subsequent activation of various transcription factors. For instance, PKA is known to phosphorylate the CREB (cAMP response element-binding) protein, which in turn binds to specific DNA sequences (cAMP response elements) in the promoters of target genes to regulate their transcription. Similarly, PKC can activate transcription factors such as AP-1 and NF-κB, which are pivotal in a multitude of cellular processes including immune responses and cell growth. medchemexpress.com

The regulation of gene expression is a fundamental mechanism by which prostaglandins exert their long-term physiological effects. It is plausible that this compound, through its influence on second messenger and protein kinase signaling pathways, can orchestrate complex changes in the transcriptional landscape of target cells. The specific genes regulated by this compound and the precise transcription factors involved remain an area for future research.

Table 3: Potential Mechanisms of this compound-Mediated Gene Regulation

| Signaling Pathway Component | Potential Effect on Gene Expression | Example of Downstream Target (Inferred) |

| Nur77 | Modulation of inflammatory gene expression. | Pro-inflammatory cytokine genes. |

| PKA/CREB Pathway | Activation or repression of genes with cAMP response elements. | Genes involved in metabolism and cell proliferation. |

| PKC/AP-1 & NF-κB Pathways | Regulation of genes involved in inflammation, immunity, and cell growth. | Cytokine and chemokine genes. medchemexpress.com |

Cellular and Subcellular Biological Effects of 19 Hydroxy Pgb2

Modulation of Cell Growth and Survival Processes

The influence of 19-Hydroxy-PGB2 on cell growth and survival is a key area of investigation, with studies pointing to its role in both promoting and inhibiting cell proliferation depending on the context.

Impact on Cell Proliferation Research

While direct studies on this compound's effect on cell proliferation are limited, research on related prostaglandins (B1171923) provides valuable insights. For instance, certain prostaglandin (B15479496) analogs have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. Conversely, PGB1 has been found to be active in smooth muscle cells. researchgate.net However, PGB2, along with PGF2 alpha and TXB2, was reported to be inactive in both rabbit aortic smooth muscle cells and mouse B16BL6 melanoma cells in one study. researchgate.net This suggests that the effects on cell proliferation can be highly specific to the prostaglandin and the cell type. Further research is needed to fully elucidate the specific role of this compound in cell proliferation.

Studies on Apoptotic Pathways and Cell Viability

Apoptosis, or programmed cell death, is a critical process for removing damaged cells and maintaining tissue homeostasis. mdpi.comwikipedia.org This process can be initiated through intrinsic pathways, which respond to cellular stress, or extrinsic pathways triggered by external signals. wikipedia.org The balance between pro-apoptotic and anti-apoptotic proteins is crucial in determining a cell's fate. aging-us.com

While direct studies on this compound and apoptosis are not extensively documented, the broader family of prostaglandins has been shown to influence apoptotic pathways. For example, some prostaglandins can induce apoptosis in cancer cells, making them a target for anticancer therapies. medsci.org The process of apoptosis involves a cascade of caspases, which are enzymes that execute cell death. aging-us.commedsci.org The BCL-2 protein family plays a regulatory role, with some members promoting and others inhibiting apoptosis. medsci.org

Cell viability, a measure of healthy cells in a population, is often assessed alongside apoptosis. cellsignal.com It can be determined by measuring metabolic activity, ATP content, or membrane integrity. cellsignal.com Understanding how this compound affects these parameters is essential for a complete picture of its impact on cell survival.

Regulation of Cellular Secretion and Transport Dynamics

The secretory pathway is a complex system involving the endoplasmic reticulum, Golgi apparatus, and vesicles, responsible for transporting proteins and lipids to their final destinations. cureffi.orgfrontiersin.org This process is vital for cell communication, growth, and other functions. frontiersin.org Vesicles bud off from a donor compartment and fuse with an acceptor compartment, a process orchestrated by specific proteins. cureffi.org

While there is no direct evidence linking this compound to the regulation of cellular secretion and transport, prostaglandins, in general, can influence these pathways by modulating intracellular signaling cascades, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions. These signaling molecules are known to play a role in vesicle trafficking and exocytosis. frontiersin.org Further research is needed to determine if this compound has a specific role in regulating the secretory and transport dynamics of cells.

Alterations in Cellular Bioenergetics and Mitochondrial Function

Mitochondria are central to cellular bioenergetics, primarily through the production of ATP via oxidative phosphorylation. frontiersin.orgmdpi.com They are also involved in various other cellular processes, including signaling and the regulation of cell survival. frontiersin.org Mitochondrial dysfunction can lead to decreased energy production, increased oxidative stress, and has been implicated in a variety of diseases. nih.gov

Although direct studies on the effects of this compound on mitochondrial function are scarce, research on related compounds and cellular processes provides some context. For instance, some studies have investigated how different substances can modulate mitochondrial oxygen consumption and ATP production. mdpi.comunibo.it Given that prostaglandins can influence intracellular signaling pathways that are also linked to mitochondrial function, it is plausible that this compound could have an indirect effect on cellular bioenergetics. However, dedicated research is required to establish any such connection.

Effects on Cytoskeletal Reorganization and Cell Morphology

The cytoskeleton, a network of protein fibers including microfilaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, enabling cell movement, and organizing organelles. libretexts.org The rearrangement of these cytoskeletal components is fundamental to processes like cell migration and division. medicaljournalssweden.se

Influence on Specific Cellular Functions (e.g., Immune Cell Activity, Smooth Muscle Cell Contraction/Relaxation in vitro)

Research indicates that this compound and its relatives can significantly influence the activity of specialized cells, such as immune and smooth muscle cells.

In the context of the immune system, various eicosanoids, the larger family to which prostaglandins belong, have been shown to modulate immune responses. tandfonline.com For instance, prostaglandins can influence the production of cytokines and the function of immune cells. In a study on the beet armyworm, Spodoptera exigua, PGB2, among other eicosanoids, was shown to induce the expression of genes associated with humoral immunity. tandfonline.com

Regarding smooth muscle, prostaglandins are known for their effects on contraction and relaxation. Some prostaglandins act on vascular smooth muscle cells to promote vasodilation, which is important for regulating blood flow. In vitro studies have demonstrated that certain prostaglandin analogs can cause significant relaxation of tracheal rings in animal models. There is also evidence suggesting that this compound can influence calcium levels in smooth muscle cells. research-solution.com

Physiological and Pathophysiological Roles of 19 Hydroxy Pgb2 Mechanistic Studies in in Vitro and Non Human in Vivo Models

Cardiovascular System Research

Research into the effects of B-series prostaglandins (B1171923) (PGBs) on the cardiovascular system has revealed significant vasoconstrictor activity. annualreviews.org Specifically, PGB2 has been shown to increase pulmonary arterial pressure in animal models. annualreviews.org In intact dogs, PGB2 is a potent pulmonary pressor substance, with activity comparable to PGF2α. annualreviews.org This effect is attributed to the constriction of lobar veins and arteries. annualreviews.org While PGBs were initially considered inactive metabolites of A-type prostaglandins, evidence now suggests they possess marked pressor activity in the pulmonary, splenic, and cutaneous vascular beds. annualreviews.org

The conversion of PGA2 to PGB2 in the lungs may contribute to the pressor activity of PGA2. annualreviews.org Although the precise physiological role of B-series prostaglandins is not fully understood, their pronounced pressor effects in various vascular beds suggest a potential role in both normal physiological processes and pathological conditions within these organs. annualreviews.org

Renal System Function Studies

Currently, there is a lack of specific research data on the direct effects of 19-Hydroxy-PGB2 on renal system function and electrolyte homeostasis in animal models. Further investigation is required to elucidate any potential roles in this area.

Immune and Inflammatory Response Modulation

Prostaglandins are well-established modulators of the immune and inflammatory responses. binasss.sa.cr While direct studies on this compound are limited, research on related prostaglandins, such as PGE2 and PGD2, provides a framework for its potential actions. Prostaglandins can influence cytokine production and the function of various immune cells, including macrophages, dendritic cells, and lymphocytes. binasss.sa.crmdpi.com

For instance, PGE2 has been shown to suppress the activity of T cells and natural killer (NK) cells, promote the anti-inflammatory M2 phenotype in macrophages, and inhibit the maturation of dendritic cells. binasss.sa.cr PGD2 also exhibits complex regulatory effects on the immune system, modulating the response of macrophages and the function of NK cells and dendritic cells. binasss.sa.cr Oxylipins, the broader family to which prostaglandins belong, are known to modulate cytokine production and immune cell activity. researchgate.net Given that this compound is used as an internal standard in the analysis of lipoxygenase products, which are key mediators of inflammation, it is plausible that it may also have a role in these processes. aai.orgwindows.net

Reproductive System Research

A significant body of research points to the importance of 19-hydroxylated prostaglandins in male reproductive function, particularly in sperm motility. mdpi.comnih.govnih.gov Studies have shown that 19-hydroxy PGE and 19-hydroxy PGF play a crucial role in regulating sperm motility, potentially by affecting the ATP content within spermatozoa. mdpi.comnih.gov In vitro studies have demonstrated that the addition of 19-hydroxy PGE to ejaculates can positively stimulate sperm motility and their capacity to penetrate cervical mucus. nih.gov Conversely, 19-hydroxy PGF has been observed to have the opposite effect. nih.gov

Observational studies in humans have correlated levels of 19-hydroxylated prostaglandins in seminal fluid with sperm quality. nih.gov Ejaculates with normal sperm motility tend to have higher concentrations of 19-OH-PGE and lower concentrations of 19-OH-PGF compared to those with abnormal motility. nih.gov Furthermore, lower levels of 19-OH-PGE have been found in the semen of infertile men compared to fertile men. mdpi.com These findings suggest that an optimal concentration of seminal prostaglandins is important for sperm function. nih.gov While these studies focus on 19-hydroxy PGE and PGF, the presence of this compound in human semen suggests it may also be involved in these reproductive processes. sci-hub.se

| Compound | Effect on Sperm Motility | Effect on Cervical Mucus Penetration | Effect on Semen ATP Concentration | Reference |

|---|---|---|---|---|

| 19-hydroxy PGE | Positively Stimulated | Positively Stimulated | Increased | nih.gov |

| 19-hydroxy PGF | Reduced | Reduced | Reduced (Statistically Significant) | nih.gov |

| PGE1 | No Effect | No Effect | Not Reported | nih.gov |

| PGE2 | No Effect | No Effect | Not Reported | nih.gov |

| PGF1α | Reduced | Not Reported | Not Reported | nih.gov |

| PGF2α | No Effect | No Effect | Not Reported | nih.gov |

Nervous System Investigations

The nervous system and immune system are intricately linked, with neural signals capable of modulating immune responses. univ-mrs.fr Prostaglandins are known to be involved in neurotransmission. binasss.sa.cr While direct evidence for the role of this compound in the nervous system is scarce, the broader family of arachidonic acid metabolites, including prostaglandins, is known to influence critical functions such as neurotransmission and vascular regulation within the brain. mdpi.com Further research is needed to determine if this compound has specific effects on neurotransmitter release or neuronal excitability.

Metabolic Regulation Studies

Prostaglandins have been implicated in the regulation of various metabolic processes. crick.ac.uk For instance, in fish hepatocytes, PGE2 has been shown to be a potent stimulator of glycogenolysis, with PGB2 also demonstrating this effect, albeit to a lesser degree. bioscientifica.com This action is mediated through the activation of adenylyl cyclase and a subsequent increase in cAMP production. bioscientifica.com While this research was conducted in a non-mammalian model, it suggests a potential role for B-series prostaglandins in metabolic regulation. The broader context of metabolic reprogramming in various physiological and pathological states highlights the importance of understanding the influence of signaling molecules like prostaglandins. crick.ac.uk

| Compound | Relative Potency | Reference |

|---|---|---|

| PGE2 | Most Effective | bioscientifica.com |

| PGE1 | Less Effective than PGE2 | bioscientifica.com |

| PGB2 | Less Effective than PGE1 | bioscientifica.com |

| PGF2α | Less Effective than PGB2 | bioscientifica.com |

Role in Tissue Remodeling and Extracellular Matrix Dynamics

Tissue remodeling is a complex process involving the reorganization of the extracellular matrix (ECM), a dynamic network of macromolecules that provides structural support and regulates cellular behavior. ebi.ac.uknih.govjax.org The ECM is crucial in processes like development, wound healing, and disease progression. nih.gov Pro-fibrotic factors released during inflammation can drive excessive ECM production, leading to tissue scarring. mdpi.com

While a direct role for this compound in tissue remodeling has not been explicitly demonstrated, prostaglandins are known to be involved in inflammatory processes that can initiate remodeling. mdpi.com The interaction of cells with the ECM is a dynamic process that regulates cellular functions, and this interaction can be influenced by various signaling molecules. nih.govfrontiersin.org Given the involvement of prostaglandins in inflammation and cellular signaling, it is plausible that this compound could indirectly influence tissue remodeling and ECM dynamics, although specific research in this area is lacking.

Structure Activity Relationship Sar Studies of 19 Hydroxy Pgb2 and Its Analogs

Identification of Key Structural Determinants for Biological Activity (e.g., 19R-hydroxyl group)

The biological activity of prostaglandins (B1171923) is dictated by the precise arrangement of functional groups and stereochemical centers. In 19-Hydroxy-PGB2 and its analogs, several structural features are considered critical for their function.

The 19-Hydroxyl Group: The hydroxyl group at the C-19 position, particularly in the R-configuration (19R-hydroxyl), is a distinguishing feature of this class of prostaglandins. SAR studies suggest this group is a significant determinant of biological activity, potentially influencing receptor affinity and the rate of enzymatic degradation. Its presence differentiates these compounds from other prostaglandins like PGD3 or PGE3.

The 15-Hydroxyl Group: Across the broader prostaglandin (B15479496) family, the hydroxyl group at the C-15 position is widely recognized as essential for biological activity. arvojournals.org Modifications at this position, such as oxidation to a ketone (as seen in 15-keto-prostaglandins), often lead to a significant reduction in potency. arvojournals.org The stereochemistry at this center is also crucial, with the naturally occurring 15S-configuration generally conferring higher activity than its 15R-epimer. researchgate.net

The Cyclopentane (B165970) Ring Core: The structure and substitution of the cyclopentane ring, including the C-9 keto group, are vital for defining the prostaglandin class (e.g., PGA, PGB, PGE) and its interaction with specific receptors.

Side Chain Unsaturation: The presence and configuration of double bonds within the α- and ω-side chains, such as the 5Z and 13E double bonds, are important for adopting the correct conformation for receptor binding. Saturation of the double bond between carbons 13 and 14, for instance, has been shown to improve the chemical stability and receptor profile of some prostaglandin analogs. arvojournals.org

Rational Design and Synthesis of this compound Analogs

The rational design of novel analogs is guided by SAR principles to create molecules with optimized properties. This involves the strategic modification of the parent scaffold, followed by chemical synthesis to produce these new chemical entities for biological evaluation.

The cyclopentane ring is a common target for modification in the design of prostaglandin analogs. While some strategies have focused on altering the stereochemistry and functional groups of the five-membered ring, these changes have not always resulted in significant breakthroughs compared to side-chain modifications. arvojournals.org Synthetic approaches often begin with the formation of a substituted cyclopentenone intermediate, which serves as a scaffold onto which the side chains are attached. scribd.com More complex strategies have explored replacing the cyclopentane core with other ring systems, such as cyclooctylidene moieties, to create novel prostaglandin analogs. nih.gov The development of new synthetic methods, including improved pathways for creating D-ring modified analogs, allows for a more thorough exploration of the SAR of this part of the scaffold. nih.gov

Alterations to the α- and ω-side chains have proven to be a highly effective strategy for modulating the pharmacological profile of prostaglandin analogs. Key areas of investigation include:

Omega (ω) Chain Modification: A successful approach involves modifying the terminal end of the ω-chain. For example, creating 17-phenyl-18,19,20-trinor-PGF₂α analogs introduced a bulky aromatic ring, which resulted in an improved side-effect profile. arvojournals.org Further studies have shown that a variety of ring structures, from cyclopropyl (B3062369) to cycloheptyl and aromatic systems like phenyl and thiophene, can be attached to the ω-chain, often yielding compounds with useful therapeutic properties. arvojournals.org

Side Chain Length and Saturation: The length of the ω-chain is important for pharmacologic activity. arvojournals.org Additionally, saturating the 13,14-trans double bond in some analogs has been found to enhance the receptor profile and improve the chemical stability of the molecule. arvojournals.org

Stereochemistry: The stereochemistry of the hydroxyl groups, particularly at C-15, is a critical factor. In studies of prostaglandin F2α analogs, the 15S-derivatives were generally found to be more biologically active than their corresponding 15R-epimers. researchgate.net The precise control of stereochemistry during synthesis is therefore paramount for producing active compounds. nih.gov

Investigating Modifications to the Cyclopentane Ring System

Correlation of Structural Variations with Receptor Binding and Cellular Responses (in vitro)

The ultimate goal of synthesizing analogs is to test them in biological systems to correlate structural changes with function. In vitro assays are essential first steps in this evaluation.

Radioligand binding assays are powerful tools used to characterize the affinity of a drug for its target receptor. sygnaturediscovery.com These assays, which include competition, saturation, and kinetic studies, can determine key parameters like the equilibrium dissociation constant (Kd) and the receptor density (Bmax), providing a quantitative measure of how tightly an analog binds to its target. sygnaturediscovery.comnih.gov

For this compound and its analogs, these binding affinities are correlated with cellular responses. For example, this compound has been shown to relax uterine myometrium, a functional cellular response. lipidbank.jp In other prostaglandin analogs, structural modifications have been directly linked to changes in intracellular signaling pathways, such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. The table below summarizes key correlations derived from SAR studies on prostaglandins.

| Structural Modification | Observed In Vitro Effect | Reference |

|---|---|---|

| 15S-hydroxyl Stereochemistry | Generally higher biological activity compared to the 15R-epimer. | researchgate.net |

| Oxidation of 15-hydroxyl to 15-keto | Significantly reduced potency. | arvojournals.org |

| Addition of a Phenyl Ring to ω-Chain | Improved side-effect profile while maintaining pharmacological activity. | arvojournals.org |

| Saturation of 13,14-double bond | Improved chemical stability and receptor profile. | arvojournals.org |

| 19R-hydroxyl Group | Thought to impact receptor affinity and/or enzymatic degradation. |

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Modern drug design increasingly relies on computational methods to guide the synthesis and prioritization of novel analogs. nih.gov These in silico techniques provide insight into the molecular interactions between a ligand and its receptor, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), QSAR models can be built to predict the activity of newly designed, unsynthesized compounds. frontiersin.orgjddtonline.info Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D-QSAR models that can highlight which regions of a molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thus guiding the design of more potent inhibitors. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. frontiersin.org By simulating the binding process, molecular docking helps to visualize the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex. nih.gov This information is invaluable for understanding the structural basis of an analog's activity and for rationally designing modifications that can enhance binding affinity. frontiersin.org

The table below outlines the roles of these key computational methods in SAR studies.

| Computational Method | Primary Role in SAR Analysis | Reference |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | To build mathematical models that predict the biological activity of novel analogs based on their chemical structure. | researchgate.netjddtonline.info |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | To create 3D contour maps that visualize how steric, electrostatic, and other fields around the molecule influence activity. | frontiersin.org |

| Molecular Docking | To predict the binding pose of a ligand within a receptor's active site and analyze key molecular interactions. | nih.govfrontiersin.org |

Advanced Analytical and Research Methodologies for 19 Hydroxy Pgb2

Spectroscopic and Chromatographic Techniques for Detection and Quantification

A combination of chromatographic separation and spectroscopic detection provides the foundation for the analysis of 19-Hydroxy-PGB2 in various biological matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound. nih.govnih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov This allows for the effective separation of this compound from other related prostaglandins (B1171923) and lipoxygenase products. nih.gov For instance, this compound can be purified in a single step from deproteinized human semen using reversed-phase HPLC. nih.gov The technique is not only used for purification but also for quantitative analysis, often in conjunction with UV detection. nih.govscbt.comwindows.net The chemical stability of this compound makes it a reliable compound for HPLC analysis. nih.gov

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled specificity and sensitivity for the quantification of prostaglandins like this compound. niph.go.jp This method allows for the accurate measurement of the compound even in complex biological samples by monitoring specific precursor-to-product ion transitions. uib.no Negative ion chemical ionization mass spectrometry can be utilized to enhance sensitivity. nih.gov For accurate quantification, especially in complex biological fluids, stable isotope dilution assays are often employed in conjunction with LC-MS/MS. niph.go.jpnih.gov This approach helps to correct for sample loss during preparation and for matrix effects that can interfere with ionization. niph.go.jp

Table 1: LC-MS/MS Parameters for Prostaglandin (B15479496) Analysis

| Parameter | Setting |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol (90:10) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Note: These are general parameters and may be optimized for specific instruments and applications. |

UV-Based Analytical Methods

The structure of this compound contains a strong ultraviolet (UV) chromophore, which allows for its detection and quantification using UV spectrophotometry. nih.govnih.gov The compound exhibits a significant UV absorbance at approximately 278 nm. nih.govwindows.netglpbio.com This property is exploited in UV-based analytical methods, often coupled with HPLC, for rapid quantification. nih.govglpbio.com A notable application involves the base-catalyzed conversion of 19-hydroxy PGE compounds into their corresponding PGB counterparts, which generates strong conjugated dienone chromophores suitable for UV analysis. windows.netglpbio.com This method provides a rapid means of quantifying PGE compounds by measuring the resulting PGBs. glpbio.com The combination of UV spectroscopy and optical rotatory dispersion can be used to determine the relative amounts of E-, A-, and B-type prostaglandins. nih.gov

Isotope Dilution Methods and Internal Standard Use

To ensure accurate quantification and account for variability in sample extraction and analysis, isotope dilution methods are frequently used. niph.go.jpfrontiersin.org This involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterium-labeled) to the sample before processing. niph.go.jp The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry, which allows for precise calculation of the analyte's concentration, correcting for any losses during sample preparation. niph.go.jp

Due to its chemical stability and distinct chromatographic and spectroscopic properties, this compound itself is often used as an internal standard in the analysis of other arachidonic acid metabolites, particularly lipoxygenase products. nih.govnih.govscbt.comwindows.net When used in combination with other standards like PGB2, it provides a reliable way to assess the recovery of polar components during on-line extraction procedures. nih.gov

Table 2: Common Internal Standards in Prostaglandin Analysis

| Internal Standard | Application | Reference |

| This compound | Analysis of lipoxygenase products | nih.govnih.gov |

| Prostaglandin B2 (PGB2) | General HPLC analysis of eicosanoids | nih.govnih.gov |

| Deuterated Analogs (e.g., PGD2-d4) | LC-MS/MS quantification | niph.go.jp |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool for characterizing the interaction of prostaglandins with their receptors. revvity.comnih.gov These assays utilize a radiolabeled form of a ligand (e.g., tritium-labeled prostaglandin) to quantify the binding affinity of unlabeled compounds, such as this compound, to specific receptor subtypes. revvity.comnih.gov By measuring the displacement of the radioligand from the receptor by increasing concentrations of the test compound, one can determine the binding affinity (Ki) of the test compound. pnas.org This information is critical for understanding which receptors this compound interacts with and with what potency. These assays are typically performed using cell membranes isolated from cells expressing the receptor of interest or in tissue homogenates. revvity.comnih.gov

Cell-Based Bioassays for Functional Activity Assessment

While binding assays reveal receptor affinity, cell-based bioassays are essential for determining the functional consequences of this binding. These assays measure the biological response of cells to the compound, indicating whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. Common cell-based assays for prostaglandin activity involve measuring changes in intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) or calcium ions (Ca2+). For example, the activation of certain prostaglandin receptors can lead to an increase in intracellular calcium, which can be measured using fluorescent dyes. revvity.com Another approach is to measure the downstream effects of receptor activation, such as changes in gene expression or cell proliferation. These functional assays provide crucial insights into the physiological and pathophysiological roles of this compound.

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is insufficient publicly available scientific literature to fulfill the user's request for a detailed article on the "," specifically focusing on the subsections:

In Vitro and Ex Vivo Tissue and Organ Perfusion Studies

The executed searches aimed to uncover detailed research findings, including data suitable for interactive tables, on the application of proteomics, metabolomics, and in vitro/ex vivo perfusion studies directly investigating the compound this compound.

The search results did yield general information about proteomics, metabolomics, and perfusion technologies. However, these results were not specific to this compound and therefore could not be used to generate the scientifically accurate and detailed content required by the user's strict outline and instructions. To proceed with creating the article would necessitate speculation and the fabrication of data, which is contrary to the core principles of providing accurate and factual information.

Therefore, due to the lack of specific scientific research and data on the requested topics for this compound, the generation of the article as outlined is not possible at this time.

Interactions of 19 Hydroxy Pgb2 with Other Biological Systems and Compounds

Cross-talk with Other Prostaglandin (B15479496) and Eicosanoid Pathways

19-Hydroxy-PGB2 does not arise in isolation; it is a member of the vast eicosanoid family, which originates from the metabolism of 20-carbon polyunsaturated fatty acids like arachidonic acid. lipidbank.jplibretexts.org The synthesis of all prostaglandins (B1171923), including the precursors to this compound, begins with the conversion of arachidonic acid to the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2), by cyclooxygenase (COX) enzymes (COX-1 and COX-2). bio-rad.comresearchgate.net

From this central point, PGH2 can be directed down several enzymatic pathways, leading to a variety of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2). portlandpress.com This branching point represents a major site of cross-talk. The expression and activity of specific synthase enzymes in a given cell type determine which prostanoid is predominantly produced, creating a tissue-specific signaling environment. portlandpress.com For instance, PGE2, a key prostanoid, is synthesized from PGH2 by the action of prostaglandin E synthases. bio-rad.com

This compound is considered a downstream metabolite, likely formed from the 19-hydroxylated version of PGE2 (19-Hydroxy-PGE2). lipidbank.jp The metabolic cascade proceeds through a series of dehydration and isomerization steps. PGE2 can dehydrate to form PGA2, which can then be enzymatically isomerized to PGC2, and subsequently to the more stable PGB2. lipidbank.jpbio-rad.com Human serum has been found to contain isomerase enzymes capable of catalyzing the conversion of PGA2 to PGC2 and PGC2 to PGB2. lipidbank.jp Therefore, the formation of this compound is directly linked to the pathways that synthesize and metabolize its precursors, 19-Hydroxy-PGE2 and subsequently PGA2 and PGC2.

The cross-talk extends beyond the prostanoid family. The major eicosanoid synthesis pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—all compete for the same arachidonic acid substrate pool. nih.govnih.gov The products of one pathway can influence the activity of another. For example, PGE2 has been shown to modulate the expression of 15-lipoxygenase (15-LOX), an enzyme involved in producing anti-inflammatory lipoxins. nih.gov This interplay ensures a tightly regulated and balanced inflammatory and physiological response.

Table 1: Key Molecules in Prostaglandin and Eicosanoid Pathway Cross-talk

| Molecule | Class | Role in Pathway Cross-talk |

|---|---|---|

| Arachidonic Acid | Polyunsaturated Fatty Acid | Common precursor for COX, LOX, and CYP450 pathways. nih.gov |

| PGH2 | Prostaglandin Endoperoxide | Central intermediate branching to all prostanoids (PGE2, PGD2, TXA2, etc.). bio-rad.com |

| PGE2 | Prostaglandin | Precursor to PGA2, PGC2, and PGB2 series; can modulate LOX pathway activity. bio-rad.comnih.gov |

| PGA2 | Prostaglandin | Intermediate in the conversion of PGE2 to PGB2. lipidbank.jp |

| PGC2 | Prostaglandin | Intermediate in the conversion of PGA2 to PGB2, catalyzed by an isomerase. lipidbank.jpbio-rad.com |

| Leukotrienes | Eicosanoid | Products of the LOX pathway; their synthesis competes with prostanoids for arachidonic acid. nih.gov |

Influence of Oxidative Stress on this compound Biology

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates. nih.govwikipedia.org ROS, such as superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules generated as by-products of normal metabolism and in response to environmental stressors. nih.govwikipedia.org When produced in excess, they can inflict damage on cellular macromolecules, including lipids, proteins, and DNA. frontiersin.org

Polyunsaturated fatty acids, the foundational precursors of all eicosanoids, are particularly susceptible to oxidative damage through a process called lipid peroxidation. wikipedia.org While there is a lack of direct research on the specific effects of oxidative stress on this compound, general principles of lipid biochemistry suggest a significant potential for interaction.

The generation of eicosanoids can occur through non-enzymatic pathways driven by free radicals. For instance, the non-enzymatic, ROS-induced peroxidation of arachidonic acid leads to the formation of "isoprostanes," which are isomers of prostaglandins. nih.gov This suggests that under conditions of high oxidative stress, PGB2-like structures or other altered prostaglandins could be formed independently of the canonical COX pathway.

Furthermore, as a lipid-derived molecule itself, this compound would be a potential target for direct damage by ROS. This could lead to its degradation, altering its concentration and biological activity at sites of inflammation or cellular stress. The hydroxyl radical (•OH), one of the most reactive ROS, can indiscriminately oxidize biological molecules, and its formation is often catalyzed by transition metals in the Fenton reaction. wikipedia.orgnih.gov Such reactions could compromise the structural integrity of this compound, potentially cleaving its side chains or altering its cyclopentenone ring, thereby affecting its ability to interact with biological targets.

Table 2: Major Reactive Oxygen Species and Their General Impact on Biological Lipids

| Reactive Oxygen Species (ROS) | Common Source(s) | General Effect on Lipids |

|---|---|---|

| Superoxide Anion (O₂•⁻) | Mitochondrial electron transport chain, NADPH oxidase. mdpi.commdpi.com | Can be converted to more potent ROS; initiates lipid peroxidation chain reactions. |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide, Peroxisomes. frontiersin.orgfrontiersin.org | Relatively stable and can diffuse across membranes, can be converted to hydroxyl radical. nih.gov |

| Hydroxyl Radical (•OH) | Fenton reaction (from H₂O₂ and Fe²⁺). nih.govwikipedia.org | Extremely reactive; causes severe damage by abstracting hydrogen atoms, leading to lipid peroxidation. wikipedia.org |

| Singlet Oxygen (¹O₂) | Photochemical reactions, enzymatic reactions. wikipedia.org | Can directly attack double bonds in polyunsaturated fatty acids. |

Modulation by Enzymes from Related Metabolic Systems

The metabolic fate and biological activity of this compound are regulated by a variety of enzymes, some of which belong to broader metabolic systems that also process other endogenous compounds like steroids and fatty acids.

The initial and defining step in the formation of 19-hydroxyprostaglandins is the hydroxylation at the C-19 position. This reaction is catalyzed by enzymes from the Cytochrome P450 (CYP) superfamily. diva-portal.org Specifically, research has identified members of the CYP4F family as being responsible for the ω-oxidation (hydroxylation at or near the terminal carbon) of eicosanoids. nih.gov A novel human enzyme, CYP4F8, expressed in seminal vesicles, has been shown to oxygenate prostaglandin endoperoxides (PGH1 and PGH2) to produce 19-hydroxy metabolites. diva-portal.org This demonstrates a direct enzymatic link between the general prostaglandin pathway and the specific formation of 19-hydroxylated variants.

Once formed, prostaglandins are subject to inactivation by other enzymes. A key catabolizing enzyme is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the crucial 15-hydroxyl group, rendering the prostaglandin biologically inactive. nih.gov While its specific activity on this compound has not been detailed, its known action on PGE2 suggests it plays a critical role in regulating the levels of active prostaglandins, which would indirectly affect the amount of precursor available for conversion to this compound. nih.gov

Interestingly, enzymes primarily associated with other metabolic pathways can exhibit cross-reactivity with prostaglandins. For example, a 3-alpha-hydroxysteroid dehydrogenase (3α-HSD) from rat liver, an enzyme involved in steroid metabolism, has been shown to possess hydroxyprostaglandin dehydrogenase activity. nih.gov This enzyme can catalyze the conversion of PGF2α to PGE2 and subsequently to PGB2, indicating a direct metabolic crossover where an enzyme from steroid hormone regulation can modulate the levels of B-series prostaglandins. nih.gov

Table 3: Enzymes Modulating Prostaglandin B2 and its Precursors

| Enzyme | Enzyme Family | Function and Relevance to this compound |

|---|---|---|

| Cyclooxygenase (COX-1, COX-2) | Dioxygenase | Converts arachidonic acid to PGH2, the initial step for all prostanoid synthesis. bio-rad.com |

| Prostaglandin E Synthase (PGES) | Isomerase | Converts PGH2 to PGE2, a direct precursor to the PGB2 series. bio-rad.com |

| CYP4F8 | Cytochrome P450 | Catalyzes the C-19 hydroxylation of prostaglandin precursors (e.g., PGH2), leading to the formation of 19-hydroxy variants. diva-portal.org |

| Prostaglandin A Isomerase | Isomerase | Found in human serum, catalyzes the conversion of PGA2 to PGC2, a step in the PGB2 formation pathway. lipidbank.jp |

| 3α-Hydroxysteroid Dehydrogenase | Oxidoreductase | An enzyme from steroid metabolism that can also act as a hydroxyprostaglandin dehydrogenase, converting PGF2α to PGE2 and PGB2. nih.gov |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidoreductase | Inactivates prostaglandins (like PGE2) by oxidizing the 15-hydroxyl group, thus controlling precursor availability. nih.gov |

Future Research Directions and Unaddressed Questions in 19 Hydroxy Pgb2 Biology

Elucidation of Novel Receptors or Binding Partners

A primary gap in understanding the biological role of 19-Hydroxy-PGB2 is the definitive identification of its molecular targets. While prostaglandins (B1171923) typically exert their effects through G-protein coupled receptors (GPCRs), the specific receptor profile for this compound is not fully characterized. aacrjournals.org The human genome contains numerous "orphan" GPCRs whose endogenous ligands are still unknown. nih.govdiva-portal.org The process of matching these receptors with their ligands, known as deorphanization, is a frontier in pharmacology and could reveal the primary targets for this compound. nih.govnih.govoup.com

Future research should employ established and emerging deorphanization strategies. One powerful approach is reverse pharmacology, where cells expressing an orphan GPCR are screened against libraries of bioactive compounds to identify a ligand. nih.govresearchgate.net Given that this compound is a lipid, screening it against a panel of orphan GPCRs known to bind lipids is a logical first step. High-throughput screening (HTS) platforms, including those based on FRET or reporter gene assays, are well-suited for this purpose and can rapidly test for interactions. drugdiscoveryonline.comnih.govbmglabtech.comacs.org Furthermore, phylogenetic analysis, which groups orphan receptors with known receptors based on sequence homology, could predict which are most likely to bind prostaglandin-like structures. nih.gov Identifying a novel, high-affinity receptor for this compound would be a breakthrough, providing a critical tool for dissecting its specific physiological functions, distinct from those of more well-studied prostaglandins.

Deeper Understanding of Intracellular Target Interactions and Mechanisms

Beyond receptor binding, the downstream consequences of this compound signaling are largely speculative. For related prostaglandins like PGE2, signaling is known to be diverse, with different EP receptor subtypes coupling to various G-proteins to modulate intracellular second messengers like cyclic AMP (cAMP) and calcium. nih.govnih.gov For instance, EP2 and EP4 receptors typically stimulate adenylyl cyclase to increase cAMP levels, activating the PKA/CREB pathway, while EP4 can also signal through the PI3K/Akt pathway. aacrjournals.orgnih.govfrontiersin.org The related compound 19(R)-hydroxy PGE2 is a selective agonist for the EP2 receptor, suggesting that this compound might engage similar pathways. nih.govmedchemexpress.comnih.gov

Future work must move beyond these inferences and directly map the intracellular signaling cascade initiated by this compound. Key questions remain:

Does this compound binding to a receptor indeed modulate cAMP or intracellular calcium levels?

Which specific G-proteins does its receptor couple to?

What are the downstream phosphorylation events and which kinases (e.g., PKA, Akt, MAPKs) are activated? frontiersin.orgmdpi.com

How does this signaling cascade translate into changes in gene expression?

Answering these requires targeted experiments using cells stimulated with this compound, followed by quantification of second messengers, phospho-proteomic analysis to identify activated kinases, and transcriptomic analysis (e.g., RNA-seq) to identify regulated genes. acs.orgplos.org This will provide a detailed blueprint of the compound's mechanism of action at the molecular level.

Role in Unexplored Biological Processes (in vitro/animal models)

Current knowledge links 19-hydroxyprostaglandins primarily to reproductive physiology. mdpi.combioscientifica.com However, the broader prostaglandin (B15479496) family has pleiotropic effects in numerous other systems, suggesting that the biological role of this compound may be significantly underestimated. Future research should investigate its function in other contexts, particularly in complex diseases where eicosanoids are known to be key players.

Neuroinflammation: Prostaglandins in the central nervous system can have both pro- and anti-inflammatory effects. ahajournals.orgnih.gov PGE2, for example, can reduce microglial activation and subsequent cytokine production through EP2 receptors. nih.govnih.govahajournals.org Given the structural similarity, it is crucial to explore whether this compound has a role in modulating the activity of microglia and astrocytes, which are central to neuroinflammatory and neurodegenerative diseases. frontiersin.org

Cancer Biology: The PGE2 pathway, particularly through EP2 and EP4 receptors, is implicated in promoting cancer cell proliferation, migration, and stemness. aacrjournals.orgfrontiersin.org Investigating whether this compound affects these pathways in various cancer models (e.g., breast, colon) could uncover a role in tumorigenesis and identify new therapeutic targets.

Metabolic Syndrome: Eicosanoids are deeply involved in regulating lipid and carbohydrate metabolism, and their dysregulation is linked to obesity, diabetes, and cardiovascular disease. nih.govfrontiersin.org Studies in animal models are needed to determine if this compound influences processes like adipogenesis, insulin (B600854) sensitivity, or vascular tone, which are central to the pathology of metabolic syndrome.

Development of Advanced Methodologies for Comprehensive this compound Study

A significant barrier to studying low-abundance lipid mediators like this compound is technological. purdue.eduresearchgate.net Their low concentrations in tissues make detection and quantification challenging. purdue.edupurdue.edu Future progress will depend heavily on the development and application of more sensitive and specific analytical methods.

Advanced Mass Spectrometry Imaging (MSI): Techniques like nano-DESI (Nanospray Desorption Electrospray Ionization) and MALDI-MSI allow for the label-free visualization of lipids directly in tissue sections. purdue.edunih.gov Applying these methods could map the precise spatial distribution of this compound within complex tissues (e.g., brain, tumors, reproductive tract), revealing its localization in specific cell types and anatomical structures. purdue.eduacs.org

Chemical Probes and Imaging Agents: The development of high-affinity chemical probes for this compound would be invaluable. bayer.comfrontiersin.org These could include fluorescently tagged analogs for microscopic imaging or radiolabelled versions for in vivo imaging with Positron Emission Tomography (PET). researchgate.netoup.com Such tools would enable real-time tracking of the molecule and its binding sites in living systems.

Enhanced Sensitivity for Quantification: Improving detection sensitivity in biological samples is critical. Chemical derivatization strategies, such as using reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) to add a permanent positive charge to eicosanoids, can dramatically increase ionization efficiency and detection by 10- to 20-fold in mass spectrometry. researchgate.net Applying such methods to this compound would facilitate more accurate quantification in complex biological matrices.

Integration of Systems Biology and Multi-Omics Approaches for Holistic Understanding

To grasp the full biological impact of this compound, a reductionist approach focusing on a single pathway is insufficient. A holistic, systems-level view is required. Integrating multiple high-throughput "omics" technologies can provide a comprehensive picture of the cellular and organismal response to this lipid mediator. plos.orgfrontiersin.org This approach has been successfully used to unravel the complex role of PGE2 in Hirschsprung's disease, providing a clear precedent. researchgate.netnih.gov

A multi-omics strategy for this compound would involve:

Transcriptomics: Using RNA-sequencing to identify all genes whose expression is altered by this compound, revealing the broader transcriptional programs it regulates.

Proteomics: Quantifying changes in the proteome and in post-translational modifications (e.g., phosphorylation) to map the signaling pathways activated by the compound. frontiersin.org

Metabolomics & Lipidomics: Profiling changes in cellular metabolites and other lipids to understand how this compound influences cellular metabolism and cross-talks with other lipid signaling pathways. nih.gov

By integrating these datasets, researchers can construct network models of the compound's interactions, predict its function, and generate new, testable hypotheses about its role in health and disease. mdpi.complos.org This systems biology approach will be essential to move beyond isolated findings and achieve a truly comprehensive understanding of this compound.

Q & A

Q. How can researchers design a comprehensive literature review strategy for 19-Hydroxy-PGB2?

A systematic approach is critical. Use PRISMA guidelines to ensure transparent reporting of search strategies, inclusion/exclusion criteria, and data extraction . Prioritize primary sources (e.g., peer-reviewed journals via SciFinder or Reaxys) over secondary summaries, and evaluate source quality using the RADAR framework (Rationale, Authority, Date, Appearance, Relevance) . For interdisciplinary contexts, combine chemical databases (e.g., Compendex) with biomedical repositories to capture synthesis pathways, biological activity, and structural analogs .

Q. What analytical techniques are essential for characterizing this compound in preliminary studies?

Leverage spectroscopic methods (NMR, FT-IR) for structural elucidation and HPLC-MS for purity assessment. Ensure data reproducibility by adhering to instrument calibration protocols and including negative controls. Present processed data in tables/graphs with error margins, following IUPAC nomenclature and SI units . For complex mixtures, employ tandem MS or isotopic labeling to distinguish 19-Hydroxy-PGB2 from degradation products.

Q. How should researchers formulate hypotheses about the biological role of this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

- Feasibility: Can in vitro assays (e.g., COX inhibition) test the hypothesis with available resources?

- Novelty: Does the hypothesis address gaps in prostaglandin signaling pathways?

Use PICO (Population, Intervention, Comparison, Outcome) for translational studies, such as comparing 19-Hydroxy-PGB2’s inflammatory effects against PGB2.

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s metabolic stability?